merD protein - 109740-85-4

merD protein

Catalog Number: EVT-1508871
CAS Number: 109740-85-4
Molecular Formula: C10H8ClN3O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

MerD protein is a significant component in various biological processes, particularly in the context of gene expression and translation. Understanding its source, classification, and functional roles is crucial for advancing research in molecular biology and related fields.

Source: MerD protein is primarily derived from specific bacterial species, where it plays a role in the regulation of gene expression. It is often studied in the context of its interaction with ribosomes and its influence on protein synthesis.

Classification: MerD protein belongs to a class of proteins involved in translational regulation. It is categorized within the broader family of ribosomal proteins, which are essential for the assembly and function of ribosomes during protein synthesis.

Synthesis Analysis

The synthesis of MerD protein can be achieved through various methods, including:

  • In Vitro Translation: This method involves synthesizing proteins in a controlled environment using cell-free systems. It allows researchers to study the translation process without the complexities of living cells. Components necessary for translation, such as ribosomes and amino acids, are added to a reaction mixture containing messenger RNA (mRNA) that encodes the MerD protein .
  • Cell-Free Protein Synthesis: Techniques such as ribosome profiling and translating ribosome affinity purification (TRAP) can be employed to analyze the synthesis of MerD protein in real-time. These methods provide insights into the dynamics of translation and the efficiency of ribosomal activity during protein synthesis .
Molecular Structure Analysis

The molecular structure of MerD protein is characterized by specific folding patterns that are crucial for its function. Recent advancements in computational methods, such as AlphaFold, have enabled researchers to predict the three-dimensional structures of proteins with high accuracy. This approach utilizes multiple sequence alignments and evolutionary data to infer structural information about proteins like MerD .

Structure Data

  • Molecular Weight: The molecular weight of MerD protein varies depending on its specific isoform but typically falls within a range consistent with ribosomal proteins.
  • Amino Acid Composition: The sequence consists of various amino acids that contribute to its structural integrity and functional capabilities.
Chemical Reactions Analysis

MerD protein participates in several biochemical reactions, primarily related to translation:

  • Peptide Bond Formation: During protein synthesis, MerD interacts with ribosomes to facilitate peptide bond formation between amino acids. This process is essential for building polypeptide chains from mRNA templates.
  • Post-Translational Modifications: After synthesis, MerD may undergo modifications that affect its stability and function, such as phosphorylation or methylation.

Technical Details

The efficiency of these reactions can be analyzed using techniques like mass spectrometry and liquid chromatography, which allow for detailed characterization of the protein's interactions and modifications .

Mechanism of Action

The mechanism by which MerD protein exerts its effects involves several key processes:

  • Ribosome Interaction: MerD binds to ribosomes during translation, influencing their activity and efficiency. This interaction is critical for ensuring proper protein synthesis.
  • Regulation of Translation Initiation: By modulating the assembly of translation initiation complexes, MerD can enhance or inhibit the translation of specific mRNAs based on cellular conditions.

Process Data

Physical and Chemical Properties Analysis

MerD protein exhibits distinct physical and chemical properties that are essential for its functionality:

  • Solubility: Generally soluble in aqueous solutions under physiological conditions, which is crucial for its interaction with ribosomes.
  • Stability: The stability of MerD is influenced by environmental factors such as temperature and pH. Understanding these properties is vital for optimizing experimental conditions during studies.

Relevant Data

Experimental analyses often utilize techniques like sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to assess the purity and molecular weight of MerD preparations .

Applications

MerD protein has several scientific applications:

  • Biotechnology: Its role in translation makes it a target for developing novel biotechnological applications, including synthetic biology and gene therapy.
  • Research Tool: Researchers utilize MerD as a model system to study translational regulation mechanisms, contributing to our understanding of cellular processes.
  • Therapeutic Potential: Insights gained from studying MerD may lead to new therapeutic strategies targeting diseases associated with dysregulated protein synthesis.
Introduction to merD Protein in Bacterial Mercury Resistance

Biological Context of Mercury Detoxification Systems

Mercury (Hg) exerts potent cellular toxicity through its high affinity for protein sulfhydryl groups, destabilizing protein structures and impairing essential enzymatic functions [5]. Prokaryotes have evolved the mer operon as a primary genetic defense mechanism against inorganic mercury (Hg²⁺) and organomercury compounds (e.g., methylmercury). This detoxification system operates through a coordinated series of biochemical transformations: Hg²⁺ transport into the cytoplasm via dedicated transporters (MerT, MerP, MerC, MerF, or MerH), enzymatic reduction to volatile Hg⁰ by mercuric reductase (MerA), and passive diffusion of the less toxic elemental mercury out of the cell. For organomercurials, organomercury lyase (MerB) catalyzes protonolytic cleavage of carbon-mercury bonds, releasing Hg²⁺ for subsequent reduction by MerA [1] [10].

The mer operon exhibits remarkable genetic plasticity across bacterial taxa, ranging from minimal merRTPA configurations to complex operons incorporating additional transport genes (merE, merG, merH), regulatory elements (merD), and organomercury processing genes (merB). This modular architecture enables bacteria to adapt to diverse mercury stress conditions. Crucially, operon expression is tightly regulated due to the metabolic cost of resistance protein production and the need for rapid response to mercury exposure. At the heart of this regulation lies the MerR protein, a mercury-sensing transcriptional activator/repressor, and its lesser-known but functionally significant coregulator, MerD [3] [6].

Table 1: Core Components of the Mercury Detoxification System in Bacteria

ComponentGenePrimary FunctionPresence in Operons
Transcriptional RegulatormerRHg²⁺-dependent activator/repressorUniversal
Mercuric ReductasemerAReduction of Hg²⁺ to Hg⁰Universal
Periplasmic Binding ProteinmerPHg²⁺ sequestration and transfer to transportersCommon (~54% of operons)
Transport ProteinsmerT, merC, merF, merHCytoplasmic membrane transport of Hg²⁺Variable (1-4 transporters/operon)
Organomercury LyasemerBCleavage of C-Hg bonds in organomercurials~20% of operons
CoregulatormerDDownregulation of mer operon transcription~30% of Gram-negative operons

Role of merD Within the mer Operon: Evolutionary and Functional Significance

MerD is a secondary transcriptional regulator encoded by the most promoter-distal gene in many gram-negative mer operons (e.g., Tn21, Tn501, pDU1358). Unlike the essential MerR protein, MerD is not universally conserved, suggesting a specialized regulatory function that emerged later in the evolution of mercury resistance systems. Phylogenetic analyses indicate that merD is predominantly associated with proteobacterial lineages, particularly within operons exhibiting increased architectural complexity. Its position downstream of merA implies cotranscription with structural genes, positioning MerD synthesis as a downstream event in the mercury response cascade [2] [3] [7].

Functionally, MerD acts as a downregulator of mer operon transcription. Genetic evidence is compelling: a frameshift mutation engineered within merD of Tn501 resulted in a 2-fold increase in structural gene (merTPA) transcript levels and a corresponding increase in mercury resistance (MIC). This phenotype indicates that MerD normally functions to attenuate expression after the initial mercury-induced activation by MerR. Biochemical characterization reveals that purified MerD is a 13.5 kDa protein that binds specifically to the same operator-promoter (O/P) region as MerR, as demonstrated by DNase I footprinting assays. Both proteins protect an overlapping sequence spanning the -35 and -10 promoter elements and the spacer region between them, suggesting competitive or modulatory binding [3].

The molecular mechanism of MerD action involves competitive binding at the MerR operator site. While MerR binds the O/P as a dimer in both apo- and Hg²⁺-bound states, its conformation shifts dramatically upon Hg²⁺ binding. This metalloform bends and underwinds the DNA, realigning the -35 and -10 elements to facilitate RNA polymerase binding and transcription initiation. MerD, sharing structural similarities with the DNA-binding domain of MerR (both belong to the winged helix-turn-helix family), likely competes for binding at this critical site. However, MerD lacks the C-terminal effector-binding domain of MerR. Consequently, MerD binding stabilizes the promoter in a conformation less conducive to RNA polymerase recruitment, effectively dampening transcription once mercury stress diminishes or cellular detoxification capacity is sufficient. This provides a precise negative feedback loop preventing unnecessary metabolic expenditure [3] [6] [8].

Table 2: Functional Comparison of MerR and MerD Regulatory Proteins

PropertyMerRMerD
Gene PositionUpstream of mer operon, divergently transcribedDownstream of merA, cotranscribed
Essential for ResistanceYesNo (Hypertolerance observed in mutants)
Primary FunctionHg²⁺-sensitive transcriptional activator/repressorOperator-binding transcriptional downregulator
DNA Binding SpecificityBinds palindromic operator sequence within merO/PBinds same core operator as MerR
Protein StructureHomodimer; N-terminal DNA-binding domain, C-terminal Hg²⁺-binding/dimerization domainHomodimer; Shares DNA-binding domain homology with MerR; Lacks Hg²⁺-binding domain
Effect on Promoter ConformationHg²⁺-bound form bends DNA to realign -10 and -35 boxesLikely stabilizes straight DNA conformation
Regulatory ConsequenceActivation of transcription upon Hg²⁺ binding; Repression in absenceAttenuation of transcription

Evolutionarily, merD appears to have been recruited later into the mer operon compared to core components like merA and merR. Analyses of operon diversity across bacterial phylogeny reveal that thermophilic bacteria and archaea, representing early-branching lineages with mercury resistance (e.g., Thermoprotei class of Crenarchaeota), typically possess simpler operons lacking merD. Its prevalence increases markedly in mesophilic proteobacteria, correlating with the evolution of more complex regulatory networks optimized for variable environments. This suggests MerD emerged as a fine-tuning adaptation in bacteria facing fluctuating mercury exposure, allowing more precise control over energetically costly resistance mechanisms. Horizontal gene transfer likely facilitated the spread of merD-containing operon variants among gram-negative pathogens and soil bacteria inhabiting contaminated niches [2] [7] [10].

Properties

CAS Number

109740-85-4

Product Name

merD protein

Molecular Formula

C10H8ClN3O2

Synonyms

merD protein

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